4-(Naphthalen-1-ylsulfonyl)-2-phenylmorpholine
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Overview
Description
The compound “4-(Naphthalen-1-ylsulfonyl)-2-phenylmorpholine” is a complex organic molecule. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The sulfonyl group (-SO2-) is a common functional group in organic chemistry, often acting as a good leaving group in substitution reactions . The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring . Morpholine is a common heterocycle, consisting of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . These techniques can provide information about the bonding and functional groups present in the molecule .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds have been involved in Rhodium (I)-catalyzed asymmetric C–H functionalization .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques . For instance, the binding interaction and optical properties of 1-(4-methoxyphenyl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole with ZnO nanoparticle has been studied .Scientific Research Applications
Antibacterial and Anti-enzymatic Potential
Research involving similar naphthalene sulfonamide derivatives has demonstrated potent antibacterial properties and varying degrees of enzyme inhibition. For instance, synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been structurally elucidated and tested against various bacterial strains, showing significant antibacterial activity and moderate to weak enzyme inhibition capabilities (Abbasi et al., 2015).
Chemical Chaperones for Neurodegenerative Diseases
Novel naphthalene derivatives have been synthesized to mimic the activity of 4-phenylbutyric acid, a known chemical chaperone that could be beneficial for treating neurodegenerative diseases. These derivatives showed greater chaperone activity than 4-PBA, with some compounds specifically protecting cells in Parkinson's disease models (Mimori et al., 2015).
Organic Synthesis and Functionalization
Naphthalene sulfonamide derivatives have been utilized in organic synthesis, acting as intermediates toward the construction of functionally diverse naphthalene derivatives. For example, transformations involving 4-(methylthio)-1-phenyl-2-(p-tolylsulfonyl)-1,3-butadiene have yielded various naphthalene derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Matsumoto et al., 2001).
Anticancer Activity
Research into 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety has revealed that some compounds exhibit potent cytotoxic activity against human cancer cell lines. These findings suggest the potential of naphthalene sulfonamide derivatives in developing anticancer agents (Ravichandiran et al., 2019).
Antitumor Effects
Benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib have shown promising antitumor activities. These compounds were synthesized as potential antitumor agents and demonstrated significant cytotoxicity against various human cancer cell lines, with some exhibiting nanomolar-level antineoplastic activity and low toxicity to normal cells (Tang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for similar compounds often involve further exploration of their biological activities and potential applications in medicine and other fields . For instance, a new fluorinated pyrazole was synthesized and its binding affinity to human estrogen alpha receptor (ERα) was found to be close to 4-OHT, a native ligand .
Properties
IUPAC Name |
4-naphthalen-1-ylsulfonyl-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c22-25(23,20-12-6-10-16-7-4-5-11-18(16)20)21-13-14-24-19(15-21)17-8-2-1-3-9-17/h1-12,19H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWHLKUJMZNTSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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